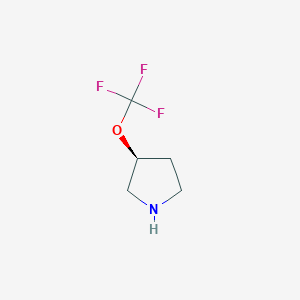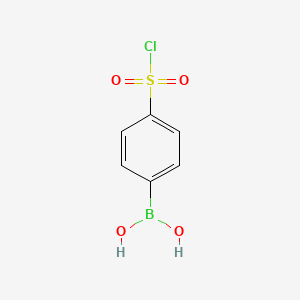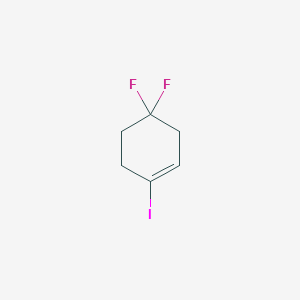
4,4-Difluoro-1-iodocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-iodocyclohex-1-ene is an organic compound with the molecular formula C6H7F2I It is a cyclohexene derivative where two fluorine atoms are attached to the fourth carbon, and an iodine atom is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-iodocyclohex-1-ene can be achieved through several methods. One common approach involves the fluorination of cyclohexene derivatives followed by iodination. For instance, starting with 4,4-difluorocyclohexanone, the compound can be subjected to halogenation reactions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 4,4-difluoro-1-iodocyclohex-1-ene typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-iodocyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorocyclohexene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 4,4-difluorocyclohexanol or 4,4-difluoro-1-aminocyclohexene.
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexene.
Scientific Research Applications
4,4-Difluoro-1-iodocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-iodocyclohex-1-ene involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can participate in electrophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: Similar in structure but lacks the iodine atom.
4,4-Difluoro-1-bromocyclohex-1-ene: Similar but with a bromine atom instead of iodine.
4,4-Difluoro-1-chlorocyclohex-1-ene: Similar but with a chlorine atom instead of iodine.
Uniqueness
4,4-Difluoro-1-iodocyclohex-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties
Properties
CAS No. |
1393576-63-0 |
|---|---|
Molecular Formula |
C6H7F2I |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
4,4-difluoro-1-iodocyclohexene |
InChI |
InChI=1S/C6H7F2I/c7-6(8)3-1-5(9)2-4-6/h1H,2-4H2 |
InChI Key |
JJAWDQKUUQYSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1I)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


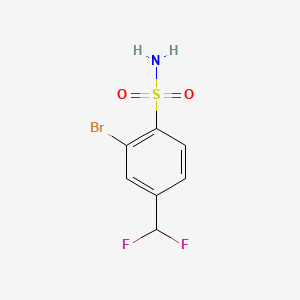
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
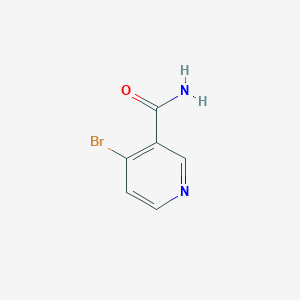
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
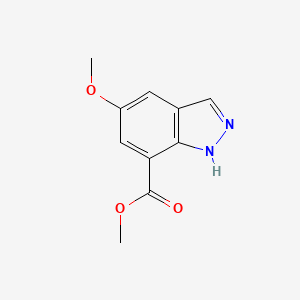
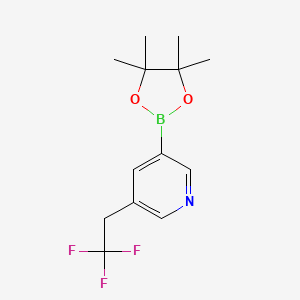
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
